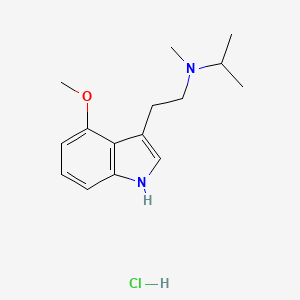

4-Methoxy MiPT Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-metoxi MiPT (clorhidrato) implica varios pasos, comenzando con la preparación del núcleo indólico. El proceso normalmente incluye los siguientes pasos:

Preparación de 4-metoxiindol: Esto se puede lograr mediante la metilación de 4-hidroxiindol usando yoduro de metilo en presencia de una base como el carbonato de potasio.

Formación del esqueleto de triptamina: El 4-metoxiindol se hace reaccionar entonces con un agente alquilante apropiado, como la 2-bromoetanamina, para formar el compuesto intermedio.

N-metilación y N-isopropilación: El intermedio se hace reaccionar posteriormente con yoduro de metilo y yoduro de isopropilo para introducir los grupos N-metilo y N-isopropilo, respectivamente.

Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante tratamiento con ácido clorhídrico.

Métodos de Producción Industrial

La producción industrial de 4-metoxi MiPT (clorhidrato) sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados para un control preciso de las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-metoxi MiPT (clorhidrato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, dando lugar a la formación de los correspondientes derivados oxo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir formas reducidas del compuesto.

Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica utilizando reactivos como el hidruro de sodio y los haluros de alquilo.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidruro de sodio en dimetilformamida (DMF) con haluros de alquilo.

Productos Principales Formados

Oxidación: Derivados oxo de 4-metoxi MiPT.

Reducción: Formas reducidas de 4-metoxi MiPT.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

4-metoxi MiPT (clorhidrato) se utiliza principalmente en la investigación científica debido a sus propiedades psicotomiméticas. Sus aplicaciones incluyen:

Química: Se utiliza como patrón de referencia en la química analítica para la identificación y cuantificación de triptaminas.

Biología: Se estudia por sus efectos en los receptores de serotonina y su potencial como herramienta para comprender los sistemas de neurotransmisores.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de afecciones de salud mental como la depresión y la ansiedad.

Industria: Se utiliza en el desarrollo de nuevas sustancias psicoactivas y en la toxicología forense.

Mecanismo De Acción

El mecanismo de acción de 4-metoxi MiPT (clorhidrato) implica su interacción con los receptores de serotonina, particularmente el receptor 5-HT2A . El compuesto actúa como agonista en estos receptores, lo que lleva a una liberación alterada de neurotransmisores y a la modulación de la actividad neuronal. Esta interacción es responsable de sus efectos psicotomiméticos, incluyendo alteraciones de la percepción, el estado de ánimo y la cognición.

Comparación Con Compuestos Similares

4-metoxi MiPT (clorhidrato) es similar a otras triptaminas como:

4-hidroxi-N-metil-N-isopropiltriptamina (4-HO-MiPT): Conocido por sus intensos efectos alucinógenos y mayor potencia en los receptores de serotonina.

4-acetoxi-N-metil-N-isopropiltriptamina (4-AcO-MiPT): Un profármaco de 4-HO-MiPT con efectos similares pero diferente farmacocinética.

4-metoxi-N,N-dimetiltriptamina (4-MeO-DMT): Otra triptamina sustituida con metoxi con propiedades psicotomiméticas distintas.

La singularidad de 4-metoxi MiPT (clorhidrato) radica en su patrón específico de sustitución y su equilibrio de efectos psicotomiméticos con alteraciones visuales relativamente leves en comparación con otras triptaminas .

Propiedades

Fórmula molecular |

C15H23ClN2O |

|---|---|

Peso molecular |

282.81 g/mol |

Nombre IUPAC |

N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11(2)17(3)9-8-12-10-16-13-6-5-7-14(18-4)15(12)13;/h5-7,10-11,16H,8-9H2,1-4H3;1H |

Clave InChI |

RBUPTRDOKXYZMA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B10818824.png)

![(3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide](/img/structure/B10818844.png)

![3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine](/img/structure/B10818852.png)

![n-[6-(Thiophen-3-yl)-1h-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818855.png)

![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)

![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818881.png)

![3-[4-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxycyclohexyl]piperazin-2-one](/img/structure/B10818888.png)

![4-({4-[(2-acetylphenyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-3-bromo-N-propylbenzamide](/img/structure/B10818891.png)

![2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818893.png)

![3-[C-[3-(aminomethyl)phenyl]-N-phenylcarbonimidoyl]-5,6-dimethoxy-1H-indol-2-ol](/img/structure/B10818894.png)